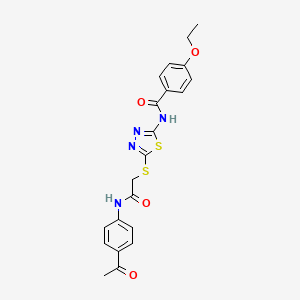![molecular formula C14H23ClOSi B2399849 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane CAS No. 2108355-43-5](/img/structure/B2399849.png)
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane, also known as CMPTMS, is a chemical compound that is widely used in scientific research. This compound is a silane coupling agent that is used to improve the adhesion between inorganic materials and organic polymers.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane involves the formation of covalent bonds between the inorganic material and the organic polymer. The silane group in 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane reacts with the hydroxyl groups on the surface of the inorganic material, while the methoxy group reacts with the organic polymer. This results in the formation of a strong covalent bond between the two materials.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane. This compound is not used in drug development or for medical purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane in lab experiments is its ability to improve the adhesion between inorganic materials and organic polymers. This makes it useful in the development of composite materials, coatings, and adhesives. However, 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane has some limitations. It is a toxic compound that requires careful handling and disposal. It is also expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are many future directions for the use of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane in scientific research. One area of interest is the development of new composite materials for use in various industries, such as aerospace and automotive. Another area of interest is the development of new coatings and adhesives for use in various applications, such as corrosion protection and anti-fouling. Additionally, there is potential for the use of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane in the development of new drug delivery systems, as it has been shown to improve the adhesion between inorganic materials and organic polymers.
Métodos De Síntesis
The synthesis of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane involves the reaction of 3-chloro-4-methylphenol with 2-bromo-2-methylpropyltrimethylsilane in the presence of a base. The reaction produces 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane as the main product, along with some side products.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane is widely used in scientific research as a silane coupling agent. It is used to improve the adhesion between inorganic materials and organic polymers. This compound is particularly useful in the development of composite materials, such as dental composites, which require strong adhesion between the inorganic filler and the organic matrix. 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane is also used in the development of coatings and adhesives.
Propiedades
IUPAC Name |
2-[(3-chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClOSi/c1-11-7-8-12(9-13(11)15)10-16-14(2,3)17(4,5)6/h7-9H,10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJABRHRGQEDEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC(C)(C)[Si](C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2399769.png)
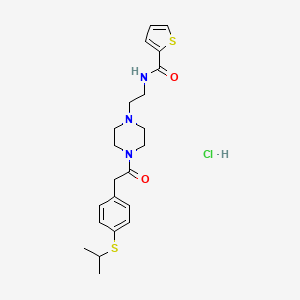
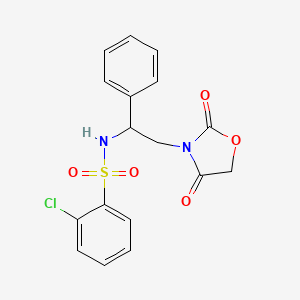
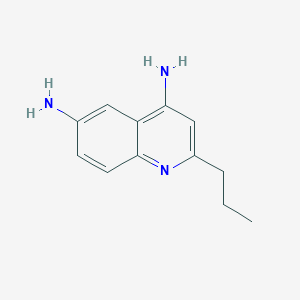
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2399779.png)
![2-(3-Bromophenyl)-2-[(2-methoxyethyl)amino]acetonitrile hydrochloride](/img/structure/B2399780.png)
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
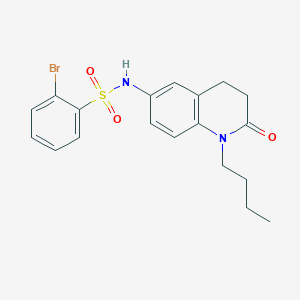
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

